Hemokinin 1 (human)
CAS No.: 491851-53-7
Cat. No.: VC0013233
Molecular Formula: C54H84N14O14S
Molecular Weight: 1185.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 491851-53-7 |
---|---|
Molecular Formula | C54H84N14O14S |
Molecular Weight | 1185.41 |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |
Standard InChI | InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 |
Standard InChI Key | NYBLUYYRUFKGTB-XJCFQSCISA-N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N |
Introduction
Chemical Structure and Properties
Hemokinin 1 (human) is an 11-amino acid peptide with the sequence TGKASQFFGLM-NH₂ (threonyl-glycyl-lysyl-alanyl-seryl-glutaminyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methioninamide) . This endogenous peptide is a structural homolog of substance P, featuring an amidated C-terminus which is characteristic of the tachykinin family. The molecular formula of hHK-1 is C₅₄H₈₄N₁₄O₁₄S with a molecular weight of 1185.4 g/mol .
The peptide contains several notable structural features that contribute to its biological activity, including a C-terminal methionine with an amide modification (Met-11 = C-terminal amide) . This structural characteristic is significant for receptor binding and resistance to enzymatic degradation.
Structural Characteristics
Table 1: Chemical and Physical Properties of Hemokinin 1 (human)
Property | Characteristic |
---|---|
Molecular Formula | C₅₄H₈₄N₁₄O₁₄S |
Molecular Weight | 1185.4 g/mol |
Amino Acid Sequence | TGKASQFFGLM-NH₂ |
IUPAC Name | L-threonyl-glycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanyl-glycyl-L-leucyl-L-methioninamide |
Notable Modification | C-terminal amidation |
CAS Number | 491851-53-7 |
The peptide is generated through proteolytic processing of a hypothetical 128-amino acid precursor called preprotachykinin C, encoded by the TAC4 gene . This processing pathway represents an important aspect of its biological regulation and availability.
Discovery and Gene Expression
Hemokinin 1 was first identified through differential display as a transcript highly expressed in early B lymphocytes . This discovery was notable as tachykinins are traditionally associated with the nervous system, making hHK-1's significant expression in blood cells a distinctive characteristic .
The name "hemokinin" was specifically chosen to differentiate it from other tachykinins due to its first demonstration in B lymphocytes rather than neural tissues. Human hemokinin-1 is encoded by the TAC4 gene, which also encodes for related peptides known as endokinins .
Tissue Distribution
Expression of hHK-1 has been documented in various tissues beyond the immune system. RT-PCR analysis has demonstrated expression of the genes that encode for hHK-1 in human bronchi, alongside tachykinin NK₁ and NK₂ receptors . The peptide has been detected in supernatants from explants of human bronchi and lung parenchyma, indicating active secretion in respiratory tissues .
This widespread distribution throughout the body contributes to hHK-1's involvement in diverse physiological and pathophysiological functions, spanning multiple biological systems from immune regulation to pain modulation and respiratory functions .
Receptor Binding and Pharmacological Properties
Hemokinin 1 (human) exhibits high binding affinity for the tachykinin NK₁ receptor, functioning as a selective agonist. Competition binding experiments with 293T cells transfected with the NK₁ receptor demonstrated that hHK-1 binds with an affinity identical to that of substance P .
Receptor Selectivity
Table 2: Receptor Binding Affinities of Hemokinin 1 (human)
Receptor | IC₅₀ Value (nM) | Relative Selectivity |
---|---|---|
NK₁ | 1.8 | High (primary target) |
NK₃ | 370 | Low |
NK₂ | 480 | Low |
These binding characteristics demonstrate that hHK-1 has approximately 200-fold selectivity for the NK₁ receptor compared to NK₂ and NK₃ receptors . This selective receptor profile is crucial for understanding its biological activity and potential therapeutic applications.
Signaling Mechanisms
When binding to the NK₁ receptor, hHK-1 induces calcium flux in receptor-expressing cells with potency equivalent to substance P . These calcium-mediated signaling events trigger downstream cellular responses that contribute to the peptide's biological effects.
Despite the structural and binding similarities to substance P, evidence suggests that hHK-1 may have a distinct binding site and potentially engage different signaling pathways at the NK₁ receptor. Furthermore, several actions of hHK-1 that differ from substance P have been hypothesized to be mediated via a currently unidentified receptor or target molecule .
Proteolytic Stability
An important pharmacological characteristic of hHK-1 is its enhanced resistance to enzymatic degradation compared to substance P. This increased stability appears to be conferred by the substitution of tyrosine for phenylalanine at position 8 in the peptide sequence .
Comparative studies with neprilysin, a key enzyme involved in tachykinin inactivation, have shown that hHK-1 is degraded at approximately half the rate of substance P . This enhanced metabolic stability may contribute to prolonged biological activity in vivo and potentially explain differential effects at equivalent concentrations.
Biological Activities
Hemokinin 1 (human) exhibits diverse biological activities across multiple physiological systems, consistent with its widespread tissue distribution and receptor engagement.
Effects on Immune Cells
In its initially identified context, hHK-1 demonstrates proliferative and antiapoptotic actions on B cells in vitro . These effects on lymphocytes suggest an important immunomodulatory role that may influence both normal immune function and potentially pathological conditions.
Cardiovascular Effects
In vivo studies have demonstrated that hHK-1 possesses antihypertensive properties . This cardiovascular activity adds to the complex physiological profile of the peptide, suggesting potential implications for blood pressure regulation and vascular function.
Neurogenic Inflammation and Pain
Research indicates that hHK-1 is involved in pain modulation and inflammatory processes . Its expression in sensory neurons and interaction with the NK₁ receptor, which is implicated in pain transmission, positions hHK-1 as a potential mediator in nociceptive pathways.
Transcriptomic Effects in Sensory Neurons
Recent research has provided detailed insights into the molecular mechanisms underlying hHK-1's effects in sensory neurons. A study investigating HK-1-induced transcriptomic alterations in cultured rat trigeminal ganglion primary sensory neurons revealed complex, concentration-dependent, and time-dependent effects on gene expression .
Affected Biological Pathways
Gene Ontology (GO) analysis revealed that HK-1 treatment affected various biological processes and molecular functions. The 1 μM concentration at 6 hours impacted protein kinase inhibitor activity, protein kinase A regulatory subunit binding, and thyroid hormone receptor binding .
At 24 hours, the same concentration significantly altered glutamate and insulin receptor signaling pathways, as well as intracellular responses to calcium ions. Notable affected cellular components included synaptic vesicles, while modified molecular functions encompassed ligand-gated ion channel activity, postsynaptic neurotransmitter receptor activity, and sodium channel activity .
Analysis using the Reactome pathway database identified significant changes in pathways related to apoptosis, signal amplification, programmed cell death, G alpha (s) signaling events, chaperone-mediated autophagy, and opioid signaling following HK-1 treatment .
Physiological and Pathophysiological Roles
Given its widespread distribution and diverse molecular effects, hemokinin 1 (human) has been implicated in various physiological and pathophysiological processes. The peptide has demonstrated involvement in pain and inflammation modulation, immune regulation, respiratory and endocrine functions, and potentially in tumor genesis .
Pain and Inflammation
The expression of hHK-1 in sensory neurons and its effects on genes involved in nociception suggest an important role in pain processing. The transcriptomic data supports a complex role in modulating pain transmission, with effects on acid-sensing ion channels, glutamate receptors, and other pain-relevant pathways .
Immune System Regulation
Consistent with its discovery in B lymphocytes, hHK-1 appears to play significant roles in immune function. Its effects on lymphocyte proliferation and survival, coupled with its influence on chemokine expression and leukocyte adhesion pathways, position it as a potential immunomodulatory peptide .
Respiratory System
The expression of hHK-1 and its receptors in human bronchi and lung parenchyma indicates potential functions in respiratory physiology or pathophysiology . While detailed functional studies in this context are still emerging, the peptide may influence airway function through its effects on smooth muscle, inflammatory processes, or neurogenic mechanisms.
Comparison with Substance P
Despite structural and immunological similarities to substance P (SP), hemokinin 1 (human) exhibits notable differences in various aspects of its biology. These distinctions may help explain their differential physiological roles and potential therapeutic implications.
Structural and Binding Similarities
Both hHK-1 and SP bind to the tachykinin NK₁ receptor with high affinity, and both induce calcium flux in NK₁ receptor-expressing cells with comparable potency . The peptides cross-desensitize with each other, further indicating overlapping receptor interactions.
Functional Differences
Despite these similarities, the functions of hHK-1 are often different or even opposite to those of substance P . These functional divergences suggest that despite engaging the same receptor, hHK-1 may activate different downstream signaling pathways or potentially interact with additional molecular targets.
Metabolic Stability
As previously noted, hHK-1 exhibits greater resistance to proteolytic degradation compared to substance P, being degraded by neprilysin at approximately half the rate . This enhanced stability may contribute to prolonged biological activity and differential effects at equivalent concentrations.
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